Undecan-2-ylmagnesium bromide
Description
Undecan-2-ylmagnesium bromide is a Grignard reagent with the chemical formula C₁₁H₂₃MgBr. It belongs to the class of organomagnesium compounds, widely used in organic synthesis for nucleophilic additions to carbonyl groups, alkylation reactions, and formation of carbon-carbon bonds. The compound features a magnesium center bonded to a bromide ion and an undecan-2-yl group (a saturated 11-carbon chain with a methyl branch at the second position). This structural configuration confers unique reactivity and solubility properties compared to linear or shorter-chain Grignard reagents.
Grignard reagents like this compound are typically prepared by reacting alkyl halides with magnesium metal in anhydrous ether solvents. Their stability and reactivity depend on factors such as steric hindrance, solvent polarity, and the electronic effects of the organic substituent.
Properties
IUPAC Name |
magnesium;undecane;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23.BrH.Mg/c1-3-5-7-9-11-10-8-6-4-2;;/h3H,4-11H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAQBKYLPZMGIV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[CH-]C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Undecan-2-ylmagnesium bromide is synthesized through the reaction of 2-bromoundecane with magnesium turnings in an anhydrous solvent such as THF or diethyl ether. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:
C1
Chemical Reactions Analysis
Reactions with Carbonyl Compounds
Undecan-2-ylmagnesium bromide reacts with carbonyl electrophiles (aldehydes, ketones, esters) to form secondary or tertiary alcohols after hydrolysis.
3.1. Aldehydes and Ketones
The mechanism involves nucleophilic addition to the carbonyl carbon, followed by protonation to yield alcohols:
-
Nucleophilic Attack : The Grignard reagent attacks the carbonyl carbon, breaking the π bond and forming an alkoxide intermediate4 .
-
Protonation : Acidic workup (e.g., H₃O⁺) converts the alkoxide to an alcohol4.
-
Example : Reaction with cyclopentanone yields cyclopentanol derivatives4.
3.2. Carbon Dioxide (CO₂)
Grignard reagents react with CO₂ to form carboxylic acids:
-
Addition to CO₂ : The reagent adds to CO₂, forming a magnesium carboxylate .
-
Hydrolysis : Acidic workup converts the carboxylate to a carboxylic acid .
| Electrophile | Product | Key Conditions |
|---|---|---|
| Aldehydes | Secondary alcohols | Anhydrous THF, H₃O⁺4 |
| Ketones | Tertiary alcohols | Anhydrous THF, H₃O⁺4 |
| CO₂ | Carboxylic acids | Dry CO₂, H₂SO₄/HCl |
Carbon-Carbon Bond Formation
This compound participates in cross-coupling and alkyl halide reactions to form new carbon-carbon bonds.
4.1. Alkyl Halides
Reactions with alkyl halides (e.g., bromoalkanes) proceed via a single-electron transfer (SET) mechanism, generating alkanes .
4.2. Cross-Coupling Reactions
In iron-catalyzed couplings, Grignard reagents like this compound react with alkyl halides or aryl halides to form extended carbon chains. For example:
-
Conditions : Iron catalysts (e.g., FeCl₃), TMEDA ligand, THF .
-
Example : Coupling with 1-bromodecane yields undecyldecane derivatives .
| Reaction Type | Example | Catalyst |
|---|---|---|
| Alkyl Halides | Coupling with 1-bromodecane | None |
| Cross-Coupling | Iron-catalyzed coupling | FeCl₃, TMEDA |
Basicity and Acid-Base Reactions
Grignard reagents are strong bases, reacting with acidic protons (e.g., carboxylic acids, alcohols) to form salts . This reactivity can interfere with intended nucleophilic additions, necessitating strict anhydrous conditions .
Stability and Handling
Comparison with Similar Compounds
Structural and Reactivity Comparisons
(a) Linear vs. Branched Alkyl Chains
Undecan-2-ylmagnesium bromide’s branched structure contrasts with linear alkylmagnesium bromides (e.g., n-hexylmagnesium bromide or n-dodecylmagnesium bromide). Branched chains introduce steric hindrance, which reduces nucleophilic reactivity but enhances stability in ethereal solvents. For example:
- Reactivity : Linear Grignard reagents (e.g., ethylmagnesium bromide) exhibit faster reaction rates with electrophiles due to minimal steric hindrance.
- Stability : Branched reagents like this compound are less prone to premature decomposition or side reactions (e.g., β-hydride elimination) .
(b) Chain Length Effects
Longer alkyl chains (e.g., C₁₁ in undecan-2-yl) increase hydrophobicity, reducing solubility in polar solvents like THF but improving compatibility with non-polar substrates. Shorter-chain analogs (e.g., methylmagnesium bromide) are more soluble in ethers but highly reactive and moisture-sensitive.
Physical and Solubility Properties
The solubility of Grignard reagents is influenced by the alkyl chain and counterion. Data extrapolated from analogous compounds (e.g., magnesium bromide and related organomagnesium species) suggest the following trends:
| Property | This compound | Ethylmagnesium Bromide | n-Dodecylmagnesium Bromide |
|---|---|---|---|
| Solubility in THF | Moderate (~0.5–1.0 M) | High (>2.0 M) | Low (<0.3 M) |
| Melting Point | Not reported (likely <0°C) | -116°C | Not reported |
| Stability in Air | Low (pyrophoric) | Very low | Moderate (slower hydrolysis) |
Sources: Solubility and stability trends inferred from magnesium bromide’s behavior in polar solvents and steric effects in branched organomagnesium compounds .
Crystallographic and Ionic Interactions
For example:
- 2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide crystallizes in a monoclinic P2₁/c space group, stabilized by N–H⋯Br hydrogen bonds and dipole-dipole interactions .
- Magnesium Bromide (MgBr₂) exhibits high solubility in water (up to 125.4 g/100 g at 100°C) and ethanol, driven by ionic dissociation .
In this compound, the bulky organic group likely disrupts ionic lattice formation, resulting in lower crystallinity compared to inorganic bromides like MgBr₂.
Functional Comparisons with Pharmaceutical Bromides
While this compound is primarily a synthetic reagent, comparisons with pharmaceutical bromides highlight differences in application:
- Rocuronium Bromide : A neuromuscular blocking agent with quaternary ammonium groups, contrasting with Grignard reagents’ ionic but highly reactive magnesium centers .
- Methylhyoscine Bromide : An anticholinergic drug stabilized by bromide ions, emphasizing the role of bromide in balancing charge rather than enabling nucleophilic reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
